Baseline Scaffold RORγ Antagonism: The s4 Hit Compound as a Class Reference Point for the 2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide Core
The 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold was first identified as a RORγ inhibitor through structure-based virtual screening. The hit compound 's4' (N-phenyl substituted) demonstrated RORγ antagonistic activity with an IC50 of 20.27 µM in an AlphaScreen biochemical assay and 11.84 µM in a cell-based Gal4 luciferase reporter gene assay in 293T cells [1]. This provides the quantitative baseline for the core scaffold from which CAS 881476-88-6 was derived.
| Evidence Dimension | RORγ antagonistic activity (AlphaScreen assay) |
|---|---|
| Target Compound Data | Not yet publicly reported for CAS 881476-88-6 |
| Comparator Or Baseline | Compound s4 (2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide with N-phenyl substitution); AlphaScreen IC50 = 20.27 µM |
| Quantified Difference | Cannot be calculated; target compound contains additional N,N-diethyl and 1-isobutyryl groups expected to modulate activity relative to s4 |
| Conditions | AlphaScreen assay using His-tagged RORγ LBD and biotinylated SRC2-3 peptide [1]; 293T cell-based Gal4 luciferase reporter gene assay [1] |
Why This Matters
This baseline establishes the scaffold's validated engagement with RORγ, confirming that the chemical class has on-target activity.
- [1] Zhang, Y.; Xue, X.; Jin, X.; Song, Y.; Li, J.; Luo, X.; Song, M.; Yan, W.; Song, H.; Xu, Y. Discovery of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives as new RORγ inhibitors using virtual screening, synthesis and biological evaluation. Eur. J. Med. Chem. 2014, 78, 431-441. View Source
